molecular formula C17H11ClFN3O2S B3413733 5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946265-84-5

5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3413733
CAS No.: 946265-84-5
M. Wt: 375.8 g/mol
InChI Key: QTOBVAGNGGNLTQ-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This structure is characterized by:

  • Position 7: A furan-2-yl substituent, contributing oxygen-based hydrogen-bonding capabilities and aromaticity.
  • Position 2: A methyl group, which may improve metabolic stability by steric hindrance.

Thiazolo[4,5-d]pyridazinones are of interest in medicinal chemistry due to their fused heterocyclic systems, which often exhibit bioactivity in kinase inhibition, antimicrobial, or anti-inflammatory applications. However, specific pharmacological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2S/c1-9-20-15-16(25-9)14(13-6-3-7-24-13)21-22(17(15)23)8-10-11(18)4-2-5-12(10)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOBVAGNGGNLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Furo[2,3-d]pyridazinones ()

Compounds such as 2-substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones (7a,b,c) and 2-substituted 5-methylfuro[2,3-d]pyridazin-4(5H)-ones (9a,b,c) share a fused furan-pyridazinone core but lack the thiazole ring. Key differences include:

  • Core Reactivity: The thiazole ring in the target compound introduces sulfur, which may enhance π-π stacking or metal coordination compared to the oxygen-rich furan-pyridazinones.

Thiazolo[4,5-d]pyrimidines ()

Examples like 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (19) and 6-ethyl-3-phenyl-thiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18) feature a pyrimidine core instead of pyridazinone. Notable distinctions:

  • Substituent Effects : The target compound’s 2-chloro-6-fluorobenzyl group contrasts with the phenyl or tolyl groups in pyrimidine analogues, which may reduce steric bulk or alter solubility .

Substituent Effects

Halogenated vs. Non-Halogenated Derivatives

  • The 2-chloro-6-fluorobenzyl group in the target compound increases electronegativity and lipophilicity compared to non-halogenated analogues like 6-methylfuro[2,3-d]pyridazinones (7a,b,c) .
  • Thioxo groups (e.g., in compound 19 , ) introduce sulfur atoms that may enhance redox activity or metal chelation, unlike the target compound’s furan-oxygen .

Aromatic vs. Aliphatic Substituents

  • The furan-2-yl group in the target compound provides a planar aromatic system, contrasting with aliphatic chains (e.g., 6-ethyl in Fig. 18, ), which may reduce ring stacking interactions .

Key Research Findings

  • Pharmacophore Potential: The combination of halogens and heterocycles aligns with bioactivity trends in kinase inhibitors (e.g., fluorine for target affinity), though direct data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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